![molecular formula C21H25NO5 B6431190 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide CAS No. 1903943-78-1](/img/structure/B6431190.png)
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide
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Description
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.17327290 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydronaphthalene moiety and methoxy groups, which are known to enhance biological activity. The molecular formula is C16H19O4, with a molecular weight of approximately 287.33 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Amyloid Beta Oligomers : The compound has shown potential in inhibiting the formation of neurotoxic amyloid beta oligomers, particularly targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology.
- DAAO Inhibition : It may also act as a selective inhibitor of D-amino acid oxidase (DAAO), which has therapeutic implications for psychiatric disorders such as schizophrenia .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Biological Activity | IC50 Value (µM) | Mechanism |
---|---|---|---|
Study 1 | Inhibition of amyloid beta oligomer formation | Not specified | Targeting amyloid beta 1-42 |
Study 2 | DAAO inhibition | 5.6 (rat), 4.4 (mouse), 8.8 (human) | Selective DAAO inhibitor |
Study 3 | Neuroprotective effects in rodent models | Not specified | Modulation of neurotoxic pathways |
Case Study 1: Neuroprotective Effects
In a study involving rodent models for Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects against amyloid beta toxicity. The results indicated a significant reduction in neurodegeneration markers compared to control groups.
Case Study 2: Psychiatric Disorder Treatment
Clinical evaluations have demonstrated that compounds with similar structures exhibit promising results in alleviating symptoms associated with schizophrenia. The inhibition of DAAO leads to increased levels of D-serine, which is crucial for NMDA receptor function and may help improve cognitive deficits in patients.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the pharmacological profile of this compound. Techniques such as structure-based drug design (SBDD) have been employed to improve potency and selectivity against specific biological targets. For example:
- Synthesis Optimization : Multi-step organic reactions have been tailored to enhance yield and purity while maintaining the structural integrity necessary for biological activity.
- In Vivo Studies : Biodistribution studies in animal models have shown promising uptake in brain regions associated with cognitive function, indicating potential for central nervous system applications .
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-25-16-7-8-17-14(11-16)5-4-10-21(17,24)13-22-20(23)15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12,24H,4-5,10,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBZZNPWXNYOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.